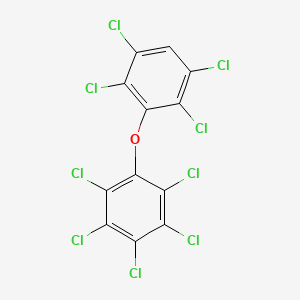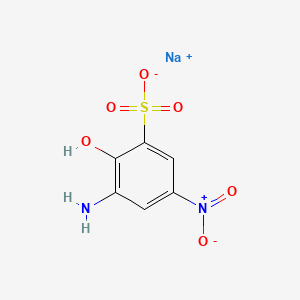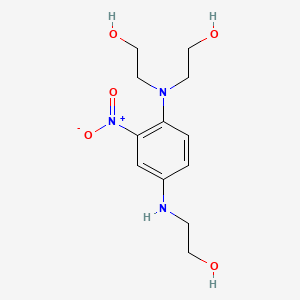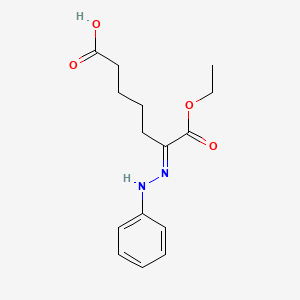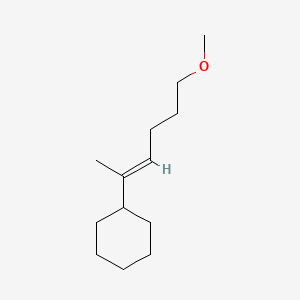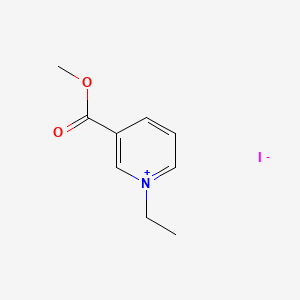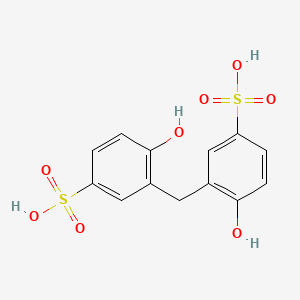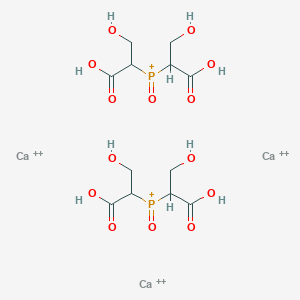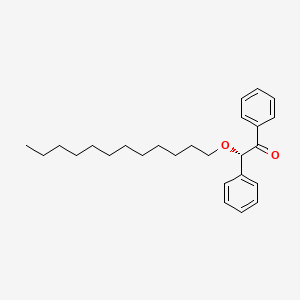
2-Dodecyloxy-2-phenylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyloxy-2-phenylacetophenone is an organic compound known for its applications in various fields, particularly in photoinitiation and polymer chemistry. It is a derivative of acetophenone, where the phenyl group is substituted with a dodecyloxy group, enhancing its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyloxy-2-phenylacetophenone typically involves the reaction of benzil with dodecyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a phenyl group. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using advanced analytical techniques such as gas chromatography and mass spectrometry to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyloxy-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The phenyl and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Dodecyloxy-2-phenylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of acrylate polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of UV-curing inks, coatings, and adhesives due to its excellent photoinitiating properties.
Mecanismo De Acción
The mechanism of action of 2-Dodecyloxy-2-phenylacetophenone involves the absorption of UV light, leading to the formation of reactive radicals. These radicals initiate the polymerization of monomers, resulting in the formation of polymers. The molecular targets and pathways involved include the activation of carbon-carbon double bonds in the monomers, leading to chain propagation and polymer formation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethoxy-2-phenylacetophenone
- Benzoin methyl ether
- Benzoin ethyl ether
Comparison
2-Dodecyloxy-2-phenylacetophenone is unique due to its long dodecyloxy chain, which enhances its solubility and compatibility with various monomers. This makes it more efficient as a photoinitiator compared to similar compounds like 2,2-Dimethoxy-2-phenylacetophenone, which has shorter alkoxy chains. Additionally, the presence of the phenyl group provides stability and enhances the compound’s reactivity in photoinitiation processes.
Propiedades
Número CAS |
38482-90-5 |
|---|---|
Fórmula molecular |
C26H36O2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
(2S)-2-dodecoxy-1,2-diphenylethanone |
InChI |
InChI=1S/C26H36O2/c1-2-3-4-5-6-7-8-9-10-17-22-28-26(24-20-15-12-16-21-24)25(27)23-18-13-11-14-19-23/h11-16,18-21,26H,2-10,17,22H2,1H3/t26-/m0/s1 |
Clave InChI |
FRDPGGLLENAOGW-SANMLTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




